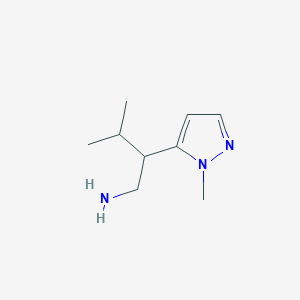
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine
説明
“3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine” is a chemical compound with the CAS Number: 1522545-56-7 . It has a molecular weight of 167.25 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group has been reported in the literature . For example, to enhance the potency of quinclorac, a herbicide, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H17N3/c1-7(2)8(6-10)9-4-5-11-12(9)3/h4-5,7-8H,6,10H2,1-3H3 . The InChI key is REEIWYLDYVOGJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 167.25 .科学的研究の応用
Organic Synthesis
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine: is a valuable intermediate in organic synthesis. It can be utilized in the construction of pyrazole derivatives, which are prominent scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active compounds . The versatility of this compound allows for the synthesis of complex molecules through various organic reactions, including cycloadditions, substitutions, and transformations that are fundamental in creating new chemical entities for further evaluation.
Pharmaceuticals
In the pharmaceutical industry, this compound finds application in the development of new drugs. Its pyrazole core is a common motif in drug design, often associated with a wide range of biological activities. For instance, pyrazole derivatives have been explored for their potential as antidiabetic agents, where they serve as intermediates in the synthesis of dipeptidyl peptidase-4 inhibitors . Additionally, they have been studied for antimalarial and antileishmanial activities, demonstrating the compound’s significance in the search for new therapeutic agents .
Agrochemicals
The pyrazole moiety of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine is also significant in the agrochemical industry. Pyrazole-based compounds are known to exhibit various biological activities that can be harnessed in the development of new pesticides and herbicides. They have been reported to possess anti-malarial, anti-inflammatory, and antifungal properties, which can be translated into agrochemical applications to protect crops and improve agricultural productivity .
Dyestuff Industry
In the dyestuff industry, intermediates like 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine are essential for the synthesis of complex dyes. The compound’s structure allows for the attachment of various functional groups, enabling the creation of dyes with specific properties such as lightfastness, washfastness, and a broad spectrum of colors. Its use in this field underscores the importance of versatile chemical intermediates in industrial applications .
Material Science
This compound’s potential in material science stems from its ability to act as a building block for the synthesis of novel materials. Its incorporation into polymers or small molecules can lead to the development of materials with unique properties, such as enhanced thermal stability, electrical conductivity, or specific optical characteristics. The pyrazole core can contribute to the formation of materials with potential applications in electronics, coatings, and advanced composites .
Chemical Synthesis
Lastly, 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine plays a crucial role in chemical synthesis, serving as a precursor for various chemical reactions. Its reactivity allows chemists to explore new pathways and mechanisms, contributing to the advancement of synthetic methodologies. The compound’s utility in this domain is a testament to its importance in the fundamental exploration of chemical processes .
Safety and Hazards
作用機序
Target of Action
It’s worth noting that compounds with a pyrazole structure are known for their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level .
特性
IUPAC Name |
3-methyl-2-(2-methylpyrazol-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)8(6-10)9-4-5-11-12(9)3/h4-5,7-8H,6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIWYLDYVOGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



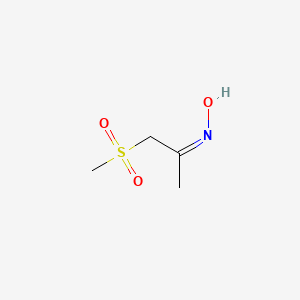


![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)
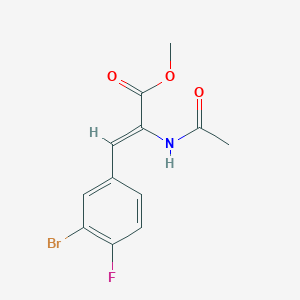

![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)

![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)
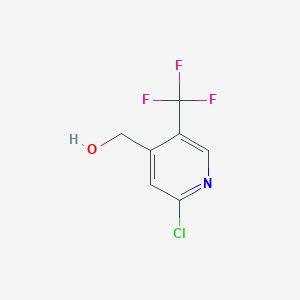
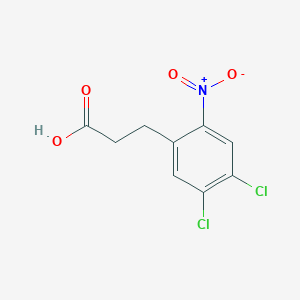
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate](/img/structure/B1430278.png)